PNMT Inhibition: Benzeneethanamine, beta-methoxy-N-methyl- Exhibits Weaker Affinity Than (S)-Amphetamine
Benzeneethanamine, beta-methoxy-N-methyl- was tested for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay. It displayed a Ki of 1,110,000 nM, indicating very weak inhibition [1]. In comparison, (S)-amphetamine tested under comparable conditions exhibited a Ki of 442,000 nM [2], representing a 2.5-fold higher inhibitory potency. Phenethylamine (the unsubstituted parent) has a reported Ki of approximately 854,000 nM [3], placing the target compound as the weakest PNMT inhibitor among these three comparators.
| Evidence Dimension | Inhibitory affinity (Ki) against bovine PNMT |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM |
| Comparator Or Baseline | (S)-Amphetamine: Ki = 442,000 nM; Phenethylamine: Ki ≈ 854,000 nM |
| Quantified Difference | 2.5-fold weaker than (S)-amphetamine; ~30% weaker than phenethylamine |
| Conditions | Bovine adrenal PNMT; radiochemical assay; in vitro |
Why This Matters
This quantitative difference makes Benzeneethanamine, beta-methoxy-N-methyl- a valuable negative control or selectivity probe in PNMT-related mechanistic studies where minimal PNMT engagement is required.
- [1] BindingDB. BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM for bovine phenylethylamine N-methyl-transferase (PNMT). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] BindingDB. BDBM50022723: Ki = 442,000 nM for (S)-amphetamine against bovine PNMT. Grunewald GL, Monn JA, Rafferty MF, Borchardt RT, Krass P. J Med Chem. 1983;25:1248-1250. View Source
- [3] Grunewald GL et al. Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. (referenced in BindingDB/HUMANGGP:001896). Ki for phenethylamine = 854,000 nM. View Source
